rac 8-Hydroxy Efavirenz

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

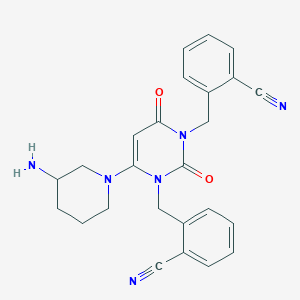

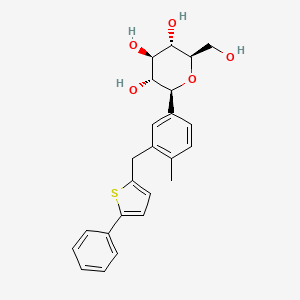

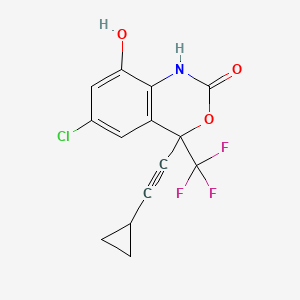

rac 8-Hydroxy Efavirenz: is a metabolite of the antiretroviral drug efavirenz, which is widely used in the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that prevents the replication of HIV by inhibiting the reverse transcription process. The primary metabolite, this compound, has been studied for its effects on cellular metabolism and potential neurotoxicity .

Mecanismo De Acción

Target of Action

The primary target of rac 8-Hydroxy Efavirenz is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the reverse transcription of the viral RNA into DNA, which is then integrated into the host genome .

Mode of Action

this compound, similar to its parent compound Efavirenz, inhibits the activity of the HIV-1 reverse transcriptase . It does this by noncompetitively binding to the catalytic site of the enzyme , thereby preventing the reverse transcription of the viral RNA into DNA .

Biochemical Pathways

this compound is a metabolite of Efavirenz, which is rapidly metabolized in the liver to 8-Hydroxy Efavirenz by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 . This metabolite can stimulate the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner .

Pharmacokinetics

The clearance of Efavirenz occurs predominantly via CYP2B6 to an 8-Hydroxy Efavirenz metabolite . There is also a subsequent pathway via CYP2A6 to a 7-Hydroxy Efavirenz metabolite . These metabolites are excreted predominantly in urine as glucuronides and to some extent as sulfate conjugates .

Result of Action

The inhibition of the HIV-1 reverse transcriptase by this compound results in the prevention of HIV replication . This leads to a decrease in the viral load and an increase in CD4 cell counts, thereby slowing the progression of HIV infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolic activity of the CYP enzymes can be affected by other substances, potentially leading to drug-drug interactions . Furthermore, the compound should be stored at -20°C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

“rac 8-Hydroxy Efavirenz” interacts with various enzymes and proteins in biochemical reactions . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This interaction is not additive to that obtained for astrocytes treated with the respiratory chain inhibitor rotenone .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes . It influences cell function by stimulating the glycolytic flux in astrocytes . This alteration of astrocytic glucose metabolism could contribute to the adverse neurological side effects reported for patients chronically treated with Efavirenz-containing medications .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its interaction with cellular biomolecules . It does not affect mitochondrial respiration at a concentration of 10 μM, but both “this compound” and Efavirenz significantly lower the oxygen consumption by mitochondria isolated from cultured astrocytes at a concentration of 60 μM .

Temporal Effects in Laboratory Settings

The effects of “this compound” change over time in laboratory settings . It stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner

Dosage Effects in Animal Models

The effects of “this compound” in animal models vary with dosage

Metabolic Pathways

“this compound” is involved in various metabolic pathways . It is rapidly metabolized in the liver to its primary metabolite by the cytochrome P450 (CYP) monooxygenase system, mostly by the isoenzyme CYP2B6 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: rac 8-Hydroxy Efavirenz can be synthesized through the hydroxylation of efavirenz. This process typically involves the use of cytochrome P450 enzymes, particularly CYP2B6, which catalyze the hydroxylation at the 8-position of the efavirenz molecule . The reaction conditions often include the presence of cofactors such as NADPH and oxygen.

Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing engineered microorganisms or isolated enzymes that can efficiently catalyze the hydroxylation reaction. The product is then purified using techniques such as chromatography to achieve the desired purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: rac 8-Hydroxy Efavirenz undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of additional hydroxylated metabolites.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The hydroxyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like cytochrome P450 enzymes.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Aplicaciones Científicas De Investigación

rac 8-Hydroxy Efavirenz has several scientific research applications:

Comparación Con Compuestos Similares

Efavirenz: The parent compound, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

8,14-Dihydroxy Efavirenz: Another hydroxylated metabolite of efavirenz with distinct biological properties.

Uniqueness: rac 8-Hydroxy Efavirenz is unique due to its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties. Unlike efavirenz, which primarily inhibits reverse transcriptase, this compound has been shown to modulate cellular metabolism, particularly in astrocytes . This unique property makes it a valuable compound for studying the metabolic effects of antiretroviral drugs and their potential side effects.

Propiedades

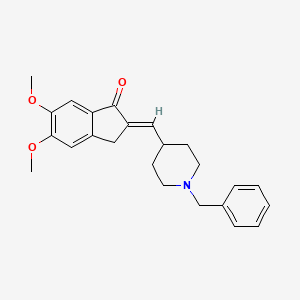

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043213 |

Source

|

| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205754-32-1 |

Source

|

| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.